4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid
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Description
The compound “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” belongs to the class of organic compounds known as halobenzoic acids. These are benzoic acids carrying one or more halogen atoms on the benzene ring .
Synthesis Analysis
While specific synthesis methods for “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” are not available, similar compounds are often synthesized via reactions like Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The compound could potentially be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .
- Method : In this process, a boron reagent is used in combination with a palladium catalyst to couple two organic fragments . The specific procedures and parameters would depend on the exact nature of the fragments being coupled.
- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Radiotheranostic Agent for Cancer
- Field : Medical Science
- Application : A compound similar to “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid”, known as (S)-2-amino-4-(3,5-dichlorophenyl) butanoic acid (ADPB), has been studied for its potential use as a radiotheranostic agent for cancer .
- Method : This involves combining ADPB with various bifunctional chelators, and then analyzing the resulting compounds through molecular docking and ADMET prediction .
- Results : The study found that the compound ADPB-NOTA had the best affinity with the Gibbs free energy (ΔG) of -7.68 kcal/mol with an inhibition constant of 2.36 µM. It also had a good ADME profile and is predicted to be safe for human use .
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .
- Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .
- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Selection of Boron Reagents for Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .
- Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .
- Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZWPYCVSZJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691279 |
Source
|
Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid | |
CAS RN |
1261913-97-6 |
Source
|
Record name | 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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